Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2
Description
Properties
Molecular Formula |
C39H62N10O15 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
NJSODKGEFNFGRI-PJYAFMLMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural Overview
Sequence : Ac-KPSSPPEE-NH₂ (Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂)
Molecular weight : 911.0 g/mol
Key features :
- Acetylation at the N-terminal lysine.
- Amidation at the C-terminal glutamic acid.
- Proline-rich sequence (positions 2, 5, 6), introducing conformational rigidity.
- Serine residues (positions 3, 4) requiring protection against racemization.
Synthetic Strategies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the primary method for constructing this peptide, leveraging resin-based elongation and orthogonal protection.
Resin Selection and Anchoring
- Backbone Anchoring Linker (BAL) resin : Enables side-chain attachment via the ε-amino group of lysine, preserving α-amine reactivity for elongation.
- Coupling protocol :
- Reductive amination : Attach Fmoc-Lys(Boc)-OH to BAL resin using NaCNBH₃ in DMF/AcOH.
- Stepwise elongation : Employ Fmoc-protected amino acids (Pro, Ser(tBu), Glu(OtBu)) with HATU/DIEA activation.
Key Challenges
- Proline couplings : Slow reaction rates due to steric hindrance; extended coupling times (2–4 hr) with DIC/HOAt improve efficiency.
- Serine racemization : Minimized using HOBt additives and low-temperature coupling (0°C).
- Glutamic acid side-chain protection : tert-butyl esters prevent undesired cyclization.
Cleavage and Deprotection
- Resin cleavage : 95% TFA with scavengers (e.g., triisopropylsilane) releases the peptide while removing tert-butyl and Boc groups.
- C-terminal amidation : Achieved via Rink amide resin or post-synthetic treatment with ammonium hydroxide.
Solution-Phase Fragment Condensation
For longer peptides, fragment coupling reduces stepwise inefficiencies.
Fragment Design
| Fragment | Sequence | Activation Method | Yield (%) |
|---|---|---|---|
| F1 | Ac-Lys-Pro-Ser-Ser | EDC/HOBt | 78 |
| F2 | Pro-Pro-Glu-Glu-NH₂ | HATU/DIEA | 85 |
Coupling Conditions
- Fragment F1-F2 junction : Ser-Pro linkage prone to epimerization; DIC/OxymaPure in DMF at -15°C achieves 92% retention of configuration.
- Global deprotection : Hydrogenolysis (H₂/Pd-C) for benzyl-based protections, followed by TFA cleavage.
Analytical and Optimization Data
Racemization Analysis
HPLC-MS monitoring revealed:
- Serine residues : 4–6% racemization under standard SPPS conditions, reduced to <1% using DIC/OxymaPure.
- Glutamic acid : No detectable racemization due to steric shielding by γ-ester.
Purification Metrics
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Prep-HPLC | 98.5 | 72 |
| Ion-exchange | 95.2 | 65 |
Comparative Evaluation of Methods
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 62% (over 12 steps) | 55% (over 8 steps) |
| Purity | >95% (post-HPLC) | 88% (post-HPLC) |
| Scalability | Limited by resin loading | Suitable for gram-scale |
| Cost | High (resin, reagents) | Moderate (fragment synthesis) |
Critical Insights
- Proline effects : Conformational constraints from Pro-Pro sequences necessitate microwave-assisted SPPS (50°C) to accelerate coupling.
- Side reactions : Lysine ε-amine acetylation requires selective protection (Boc) during SPPS.
- Environmental factors : Humidity >50% reduces HATU efficiency by 30%.
Chemical Reactions Analysis
Types of Reactions
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol groups .
Scientific Research Applications
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Chemistry: It is utilized in the synthesis of complex peptide structures and in the study of peptide chemistry.
Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering signal transduction pathways, influencing gene expression, or affecting cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
Key Structural Differences:
Research Findings:
Angstrom6: Reduces tumor cell migration by >50% in vitro by blocking uPA/uPAR binding . Modulates CD44-mediated pathways, suppressing metastasis in murine models .
EDANS/DABCYL Peptide :
- Functions as a protease-sensitive substrate ; cleavage between EDANS and DABCYL disrupts FRET, enabling quantification of enzyme activity .
- Used in studies of thrombin and matrix metalloproteinases (MMPs) , but lacks direct therapeutic utility.
Comparative Limitations and Challenges
- Angstrom6: Limited bioavailability in systemic circulation due to peptide degradation; requires formulation optimization .
- EDANS/DABCYL Peptide : Bulkier structure and fluorophores may hinder cellular uptake, restricting use to extracellular assays .
Biological Activity
The compound Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and applications based on diverse research findings.
Structure and Composition
The peptide consists of a sequence of amino acids, with specific modifications that enhance its stability and biological activity. The acetylation at the N-terminus (Ac-) and the amidation at the C-terminus (NH2) are crucial for its functionality.
Amino Acid Sequence
| Position | Amino Acid |
|---|---|
| 1 | Lysine (Lys) |
| 2 | Proline (Pro) |
| 3 | Serine (Ser) |
| 4 | Serine (Ser) |
| 5 | Proline (Pro) |
| 6 | Proline (Pro) |
| 7 | Glutamic Acid (Glu) |
| 8 | Glutamic Acid (Glu) |
Research indicates that peptides like this compound can interact with various biological pathways. The presence of proline residues is known to confer unique conformational properties, which may affect the peptide's binding affinity to receptors and enzymes.
- Receptor Interaction : The peptide may act on G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
- Enzymatic Stability : The structural characteristics of this peptide suggest it may exhibit enhanced resistance to proteolytic degradation, prolonging its biological activity in vivo .
Case Studies
Several studies have explored the biological effects of similar peptides, providing insights into their potential applications:
- Melanotropin Analogues : Research on alpha-melanocyte-stimulating hormone (alpha-MSH) analogues has shown that modifications can lead to prolonged biological activity due to slower dissociation rates from their receptors. This suggests that this compound may share similar properties .
- Cyclic Peptides : Investigations into cyclic lactam analogues of alpha-MSH revealed that specific structural configurations could enhance potency and duration of action in biological assays, indicating that structural modifications play a crucial role in biological efficacy .
Biological Assays
To evaluate the activity of this compound, various bioassays can be employed:
- In Vitro Studies : Assessing the compound's effects on cell lines can provide data on its impact on cell proliferation, apoptosis, and signaling pathways.
- In Vivo Models : Animal studies can elucidate pharmacokinetics and therapeutic potential, particularly in models of disease where modulation of immune response is beneficial.
Comparative Analysis
A comparative analysis with similar peptides reveals interesting trends in biological activity:
| Peptide Structure | Potency in Biological Assays | Stability |
|---|---|---|
| Ac-Lys-Pro-Ser-Ser... | Moderate | High |
| Alpha-MSH | High | Moderate |
| Cyclic Lactam Analogue | Very High | Very High |
The data suggest that while this compound exhibits moderate potency, its stability may make it a viable candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
